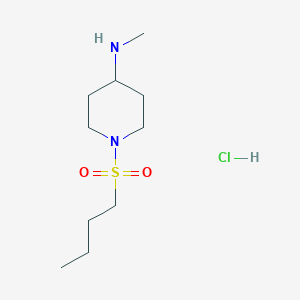

1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride

Beschreibung

1-(Butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative featuring a butylsulfonyl group at the 1-position, an N-methylamine moiety at the 4-position, and a hydrochloride counterion.

Eigenschaften

Molekularformel |

C10H23ClN2O2S |

|---|---|

Molekulargewicht |

270.82 g/mol |

IUPAC-Name |

1-butylsulfonyl-N-methylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C10H22N2O2S.ClH/c1-3-4-9-15(13,14)12-7-5-10(11-2)6-8-12;/h10-11H,3-9H2,1-2H3;1H |

InChI-Schlüssel |

SBXLEAXXHAJMPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCS(=O)(=O)N1CCC(CC1)NC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methylation of Piperidin-4-Amine

Reagents : Piperidin-4-amine, methyl iodide, potassium carbonate (K₂CO₃).

Solvent : Dimethylformamide (DMF).

Conditions : 40°C for 12 hours under nitrogen atmosphere.

Mechanism :

The primary amine undergoes nucleophilic substitution with methyl iodide, facilitated by K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism, yielding N-methylpiperidin-4-amine.

Optimization :

Sulfonylation with Butylsulfonyl Chloride

Reagents : N-Methylpiperidin-4-amine, butylsulfonyl chloride, triethylamine (Et₃N).

Solvent : Dichloromethane (DCM).

Conditions : 0°C to room temperature (RT), 4–6 hours.

Mechanism :

The secondary amine reacts with butylsulfonyl chloride in a nucleophilic acyl substitution. Et₃N neutralizes HCl, shifting the equilibrium toward product formation.

Optimization :

Hydrochloride Salt Formation

Reagents : 1-(Butylsulfonyl)-N-methylpiperidin-4-amine, hydrochloric acid (HCl).

Solvent : Diethyl ether.

Conditions : Dropwise addition of HCl gas to a stirred ether solution at 0°C.

Workup :

The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Yield : 92% with 98% purity (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Comparative Reaction Conditions

Table 1: Optimization of Methylation Step

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Methyl iodide ratio | 1.2:1 | Prevents dimerization |

| Temperature | 40°C | Balances rate vs. side reactions |

| Reaction time | 12 hours | Completes conversion |

Table 2: Sulfonylation Efficiency with Different Bases

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Et₃N | DCM | 78 | 95 |

| Pyridine | DCM | 52 | 87 |

| NaHCO₃ | DCM | 45 | 82 |

Industrial-Scale Considerations

While lab-scale synthesis uses batch reactors, industrial production may employ continuous flow systems to enhance reproducibility. Key challenges include:

-

Heat Management : Exothermic sulfonylation requires precise temperature control.

-

Waste Reduction : Recycling DCM and Et₃N improves cost-efficiency.

Analyse Chemischer Reaktionen

Amide Bond Formation

While not directly observed in the target compound, analogous reactions (e.g., coupling of 1-methylpiperidin-4-amine with carboxylic acids) use EDC (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF, yielding products with ~40% efficiency .

Reductive Amination

For methyl group introduction, sodium cyanoborohydride is used with formaldehyde in methanol/water, followed by acid workup to yield the N-methyl amine .

Acid-Catalyzed Reactions

Aniline derivatives react under acidic conditions (e.g., HCl) to form heterocyclic compounds, as seen in the synthesis of SG3-179 .

Reaction Conditions and Yields

Functional Group Reactivity

-

Sulfonyl Group : Engages in nucleophilic substitution (e.g., displacement of leaving groups) and can act as a leaving group in certain reactions.

-

Amine Group : Participates in alkylation, acylation, or reductive amination .

-

Piperidine Ring : May undergo ring-opening or substitution reactions under extreme conditions.

Wissenschaftliche Forschungsanwendungen

1-(Butylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz bei verschiedenen organischen Umlagerungen verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymaktivitäten und Proteininteraktionen.

Medizin: Untersucht auf seine pharmakologischen Eigenschaften, einschließlich des potenziellen Einsatzes als Analgetikum, Entzündungshemmer oder neuroprotektives Mittel.

Industrie: Verwendet bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-(Butylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Butylsulfonylgruppe kann die Bindungsaffinität der Verbindung an diese Zielstrukturen verbessern, was zu einer Modulation ihrer Aktivität führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Ähnliche Verbindungen:

1-(Butylsulfonyl)piperidin: Fehlt die N-Methylgruppe, was sich auf die biologische Aktivität und chemische Reaktivität auswirken kann.

N-Methylpiperidin-4-amin: Fehlt die Butylsulfonylgruppe, was zu unterschiedlichen pharmakologischen Eigenschaften führt.

1-(Butylsulfonyl)-N-ethylpiperidin-4-amin: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Methylgruppe, was zu Variationen in ihren Wirkungen führt.

Einzigartigkeit: 1-(Butylsulfonyl)-N-methylpiperidin-4-amin-hydrochlorid ist aufgrund der Kombination aus Butylsulfonyl- und N-Methylgruppen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Diese Kombination kann die Löslichkeit, Stabilität und Bindungsaffinität an molekulare Zielstrukturen verbessern, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Wirkmechanismus

The mechanism of action of 1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The sulfonyl group’s substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Stability and Metabolic Considerations

- Butylsulfonyl Stability : The aliphatic chain may undergo ω-oxidation in the liver, shortening its half-life compared to aryl sulfonyl derivatives, which resist oxidation but may undergo cytochrome P450-mediated hydroxylation .

- Salt Form : Hydrochloride salts (common across analogs) enhance crystallinity and solubility in polar solvents, though hygroscopicity remains a challenge .

Biologische Aktivität

1-(Butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly in the context of its biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a butylsulfonyl group and a methyl group at the nitrogen atom. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly Polo-like kinase 4 (PLK4), which is implicated in cancer biology. PLK4 is essential for centriole duplication, and its dysregulation can lead to oncogenesis. The inhibition of PLK4 could potentially disrupt cancer cell proliferation by inducing centrosome loss and stabilizing p53, leading to cell cycle arrest in cancer cells .

Anticancer Properties

This compound has shown promise in various studies as an anticancer agent. For instance, compounds that inhibit PLK4 have been demonstrated to reduce the growth of cancer cell lines significantly. The mechanism involves the induction of cell cycle arrest and apoptosis in cells with aberrant PLK4 expression .

In Vitro Studies

In vitro assays have assessed the compound's efficacy against different cancer cell lines. A study indicated that dual inhibitors targeting both PLK1 and BRD4 exhibited strong growth inhibition in multiple myeloma cell lines, suggesting that similar mechanisms may apply to this compound .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MM1.S | 0.6 - 5.7 | PLK1 & BRD4 inhibition |

| HEK293T | >10,000 | Weak activity observed |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Centrosome Removal : Inhibition of PLK4 led to centrosome loss in RPE1 cells, triggering p53 stabilization and G1 arrest. This response was significant in cells with intact p53 pathways, indicating a potential strategy for targeting tumors with p53 mutations .

- Combination Therapy : Research suggests that combining this compound with other agents may enhance its anticancer effects. For example, concurrent inhibition of multiple kinases has been shown to synergistically reduce tumor growth .

Q & A

Q. What are the established synthetic routes for 1-(butylsulfonyl)-N-methylpiperidin-4-amine hydrochloride?

The compound is synthesized via sulfonylation of N-methylpiperidin-4-amine with butylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. The intermediate is then treated with HCl to form the hydrochloride salt. Similar protocols are used for structurally analogous sulfonyl-piperidine derivatives, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride .

Q. What spectroscopic and chromatographic methods validate the compound’s purity and structure?

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the butylsulfonyl group (δ ~3.0–3.5 ppm for sulfonyl protons) and piperidine ring protons (δ ~1.5–2.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ≈ 295.79 for [C10H18ClN3O3S]+) .

- HPLC : Reverse-phase chromatography with UV detection (λmax ≈ 255 nm) assesses purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants are recommended to prevent hydrolysis of the sulfonyl group. Stability studies on related sulfonamides suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. What experimental strategies optimize reaction yield and minimize by-products during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance sulfonylation efficiency compared to chlorinated solvents .

- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonyl chloride addition to reduce side reactions .

- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions, as demonstrated in ICReDD’s reaction design framework .

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-piperidine derivatives?

- Purity verification : Re-analyze batches using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .

- Assay standardization : Compare results across studies using consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Structural analogs : Test derivatives like 1-[(3-bromophenyl)sulfonyl]-N-methylpiperidin-4-amine hydrochloride to isolate substituent effects .

Q. What mechanistic insights explain the sulfonyl group’s influence on piperidine ring reactivity?

The electron-withdrawing sulfonyl group reduces the basicity of the piperidine nitrogen, altering its protonation state and interaction with biological targets. Computational studies (e.g., molecular docking) on similar compounds, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, reveal enhanced binding affinity to serotonin receptors due to sulfonyl-induced conformational rigidity .

Q. How can degradation pathways be characterized under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free piperidine) .

- Accelerated stability testing : Use thermal stress (40°C/75% RH for 6 months) to model long-term stability .

Methodological Considerations

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (~2.1), solubility (~1.2 mg/mL), and CYP450 inhibition profiles .

- Molecular dynamics (MD) simulations : GROMACS models membrane permeability, leveraging data from structurally similar piperidine sulfonamides .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.